molecular formula C9H11NO3 B016309 Methyl 4-amino-2-methoxybenzoate CAS No. 27492-84-8

Methyl 4-amino-2-methoxybenzoate

Cat. No. B016309
CAS RN: 27492-84-8
M. Wt: 181.19 g/mol
InChI Key: YUPQMVSYNJQULF-UHFFFAOYSA-N
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Patent
US07557210B2

Procedure details

The hydrogenation of methyl 2-methoxy-4-nitrobenzoate (700 mg, 3.3 mmol) in methanol (10 mL) catalyzed by 5% Pd—C (100 mg) and Na2SO4 (100 mg) at 50 psi for 1 h gave methyl 4-amino-2-methoxybenzoate (600 mg, quant.) as a white solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[O-]S([O-])(=O)=O.[Na+].[Na+]>CO.[Pd]>[NH2:13][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:3]([O:2][CH3:1])[CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mg
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.